molecular formula C16H23NO.HCl B000935 Tolperisone hydrochloride CAS No. 3644-61-9

Tolperisone hydrochloride

Cat. No. B000935
CAS RN: 3644-61-9
M. Wt: 281.82 g/mol
InChI Key: ZBUVYROEHQQAKL-UHFFFAOYSA-N
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Description

Tolperisone hydrochloride is a muscle relaxant that has been extensively used in clinical practice for the treatment of pathologically high skeletal muscle tone (spasticity) and related pains. Its interaction with human serum albumin (HSA) has been studied to understand its efficacy and mechanism of action. Studies indicate that Tolperisone binds with HSA in a competitive manner, affecting the conformation and activity of HSA, which is essential for its biological activity in vivo (Rabbani et al., 2018).

Synthesis Analysis

The synthesis of Tolperisone and its metabolites has been described in several studies. For example, the synthesis and resolution of a Tolperisone metabolite have been detailed, demonstrating the processes involved in its chemical production and analysis (Bálint et al., 2000).

Molecular Structure Analysis

The molecular structure of Tolperisone hydrochloride has been elucidated using 1D and 2D NMR techniques. This detailed structure analysis has provided insights into its stereochemistry and chemical shifts, which are crucial for understanding its pharmacological activity (Huang Jian-she, 2005).

Chemical Reactions and Properties

Tolperisone undergoes various chemical reactions, including hydroxylation and carbonyl reduction, mediated by cytochrome P450 (CYP) enzymes. These metabolic pathways are significant for its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile (Dalmadi et al., 2003).

Physical Properties Analysis

Although specific studies directly addressing the physical properties of Tolperisone hydrochloride were not identified in this search, the interaction studies with HSA and molecular structure elucidation indirectly contribute to understanding its physical characteristics, such as solubility and stability.

Chemical Properties Analysis

The chemical properties of Tolperisone, including its enantiomeric separation and the investigation of its complex formation with cyclodextrins, highlight its chemical stability and potential for inclusion complex formation, which may affect its solubility and delivery mechanisms (Antal et al., 1996).

Safety And Hazards

Tolperisone hydrochloride can cause skin irritation, serious eye irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment .

Future Directions

The European Medicines Agency recommends restricting the use of tolperisone for any indication other than post-stroke spasticity in adults . Injectable tolperisone should no longer be used . Patients currently using tolperisone for any other indication or using injectable tolperisone should speak to their doctor at their next routine appointment so they can switch to an appropriate alternative treatment .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
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Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolperisone hydrochloride

CAS RN

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride [JAN]
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Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride
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Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
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Record name TOLPERISONE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
811
Citations
HG Pratzel, RG Alken, S Ramm - Pain, 1996 - Elsevier
… significant differences in favor of tolperisone hydrochloride. Best results were seen in … between tolperisone hydrochloride and placebo. As a conclusion tolperisone hydrochloride …
Number of citations: 196 www.sciencedirect.com
G Rabbani, EJ Lee, K Ahmad, MH Baig… - Molecular …, 2018 - ACS Publications
Tolperisone hydrochloride (TH) has muscle relaxant activity and has been widely used for several years in clinical practice to treat pathologically high skeletal muscle tone (spasticity) …
Number of citations: 189 pubs.acs.org
D Sahu, S Verma, RD Dubey - Research Journal of …, 2011 - indianjournals.com
… Tolperisone hydrochloride is a centrally acting muscle relaxant that has used for … a competitive sustained release tablets of Tolperisone Hydrochloride which releases the drug in a …
Number of citations: 2 www.indianjournals.com
IC Nimila, P Balan, N Chiranjeevi, VU Maheswari… - J Pharm res, 2011 - Citeseer
… and validated for the determination of tolperisone hydrochloride in bulk and its dosage form. … The LOD and LOQ of tolperisone hydrochloride were found to be 0.031µg/ml and 0.096µg/…
Number of citations: 24 citeseerx.ist.psu.edu
MJ Patel, R Badmanaban, CN Patel - Pharmaceutical Methods, 2011 - Elsevier
A reversed-phase liquid chromatographic (RP-HPLC) method was developed for the simultaneous determination of tolperisone hydrochloride (TOLP) and etodolac (ETD) in a combined …
Number of citations: 18 www.sciencedirect.com
N Sae-Lee, N Sae-Lee - Thai Pharmaceutical and Health Science Journal, 2006 - Citeseer
… was used to determine tolperisone hydrochloride at the … percent remaining of tolperisone hydrochloride solutions stored at … was found in tolperisone hydrochloride solution stored at 50 …
Number of citations: 6 citeseerx.ist.psu.edu
J Dulin, L Kovacs, S Ramm, F Horvath… - …, 1998 - thieme-connect.com
… 50mg or 150 rng tolperisone hydrochloride or placebo tid for a … potentials of tolperisone hydrochloride and placebo was con… trials demonstrating that tolperisone hydrochloride, though …
Number of citations: 143 www.thieme-connect.com
UK Chhalotiya, KK Bhatt, DA Shah, DC Nagda… - World, 2013 - academia.edu
… a good linear relationship for tolperisone hydrochloride over a concentration range of 50 - … for tolperisone hydrochloride was found to be 7.57 and 10ng/spot. Tolperisone hydrochloride …
Number of citations: 7 www.academia.edu
S Liawruangrath, B Liawruangrath - Journal of pharmaceutical and …, 1999 - Elsevier
… Tolperisone hydrochloride is used as a muscle relaxant. At … for the assay of tolperisone hydrochloride. This paper describes … of tolperisone hydrochloride in pharmaceutical preparations. …
Number of citations: 44 www.sciencedirect.com
N Sae-Lee, N Sae-Lee - Journal of Pharmaceutical Sciences, 2005 - Citeseer
… of the drug, tolperisone hydrochloride powder was stored at 32… nm was used to determine tolperisone hydrochloride at the … , stability of tolperisone hydrochloride powder was 90 – 110%. …
Number of citations: 5 citeseerx.ist.psu.edu

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